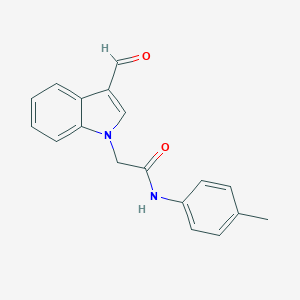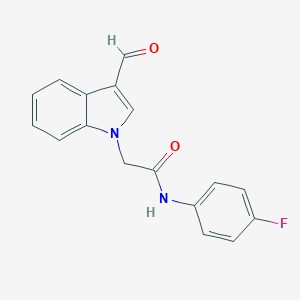![molecular formula C24H23ClN2O3S B422401 N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B422401.png)
N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide is a sulfonamide.
Scientific Research Applications
Pro-apoptotic Effects in Cancer Cells
Compounds with a sulfonamide fragment, similar to the chemical of interest, have been synthesized and evaluated for their anti-cancer activity. These compounds have shown significant effects in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes. This suggests a potential application of such compounds in cancer treatment through apoptosis induction (Cumaoğlu et al., 2015).
Anti-HIV Activity
Certain derivatives of N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide have shown potential as anti-HIV agents. A study has demonstrated the in vitro anti-HIV-1 activity of these compounds, indicating their potential use in HIV therapy (Brzozowski & Sa̧czewski, 2007).
Anti-inflammatory Properties
Derivatives of this compound have been investigated for their anti-inflammatory effects. A study on peripheral benzodiazepine receptor ligands, which are structurally similar, demonstrated significant in vivo anti-inflammatory properties (Torres et al., 1999).
Synthesis and Characterization for Antimicrobial Agents
New quinazolines, related to the compound , have been synthesized and characterized for potential antimicrobial applications. These compounds have shown effectiveness against a range of bacterial and fungal pathogens (Desai et al., 2007).
Application in Dye Synthesis
This compound's derivatives have been utilized in the synthesis of dyes. A study demonstrates the synthesis and analysis of a new biscyanine dye, indicating the utility of such compounds in the field of dye and pigment chemistry (Yelenich et al., 2016).
Pharmaceutical Detection in Wastewater
The compound has been part of a study to develop a method for detecting low concentrations of pharmaceuticals in industrial waste streams. This highlights its relevance in environmental monitoring and pharmaceutical waste management (Deegan et al., 2011).
properties
Product Name |
N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C24H23ClN2O3S |
Molecular Weight |
455g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H23ClN2O3S/c1-18-9-11-23(12-10-18)31(29,30)27(22-8-4-7-21(25)15-22)17-24(28)26-14-13-19-5-2-3-6-20(19)16-26/h2-12,15H,13-14,16-17H2,1H3 |
InChI Key |
CEMGKLPXDFYUBU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B422319.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B422321.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B422322.png)
![4-fluoro-N-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B422324.png)
![ethyl 4-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422325.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B422326.png)
![ethyl 4-[4-(allyloxy)-3-chlorophenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422329.png)
![2-ethoxy-4-[(5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B422331.png)
![ethyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422332.png)

![ethyl 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422337.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B422338.png)

![2-[[4-[(1,3-Dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzonitrile](/img/structure/B422340.png)